molecular formula C21H20N2O4 B2384491 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide CAS No. 2035023-00-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide

Katalognummer: B2384491
CAS-Nummer: 2035023-00-6
Molekulargewicht: 364.401
InChI-Schlüssel: JLZCVJGDVFSVIW-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This acrylamide derivative features a benzo[d][1,3]dioxole (methylenedioxyphenyl) core conjugated to an α,β-unsaturated carbonyl group, with a secondary amide linkage to a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl substituent. The benzo[d][1,3]dioxole moiety is associated with enhanced metabolic stability and π-π stacking interactions in biological targets, while the indole group contributes to hydrophobic and hydrogen-bonding interactions . The hydroxyethyl spacer may improve solubility and modulate pharmacokinetics.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-23-9-8-15-11-16(4-5-17(15)23)18(24)12-22-21(25)7-3-14-2-6-19-20(10-14)27-13-26-19/h2-11,18,24H,12-13H2,1H3,(H,22,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCVJGDVFSVIW-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide represents a novel class of biologically active compounds. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the coupling of a benzo[d][1,3]dioxole moiety with an indole derivative. The reaction is generally executed under controlled conditions to ensure high yield and purity. The structural confirmation is performed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators . The presence of the indole moiety is particularly noted for enhancing cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialSignificant inhibition of Staphylococcus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several benzo[d][1,3]dioxole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity, suggesting that structural modifications could optimize efficacy .
  • Cancer Cell Line Study : In vitro tests on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it activated the intrinsic apoptotic pathway through mitochondrial depolarization .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to controls, providing evidence for its potential use in treating inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and dioxole have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. One study reported that related compounds demonstrated effective inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of compounds containing benzo[d][1,3]dioxole has been documented extensively. A study evaluating the antibacterial effects of synthesized derivatives showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential of these compounds as alternatives to traditional antibiotics .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of compounds based on the indole framework similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide. The synthesized derivatives were subjected to in vitro testing against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis and inhibition of specific signaling pathways .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed favorable binding affinities and suggested potential pathways through which the compound could exert its effects, providing a basis for further pharmacological exploration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Modifications

A comparative analysis of key analogs is summarized below:

Compound Name / ID Core Structure Amide Substituent Key Modifications References
Target compound Benzo[d][1,3]dioxole + acrylamide 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl Hydroxyethyl spacer; 1-methylindole
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13 ) Benzo[d][1,3]dioxole + acrylamide 3,4-Dimethoxyphenethyl Methoxy groups on phenyl; no indole
(E)-N,3-bis(benzo[d][1,3]dioxol-5-yl)acrylamide Dual benzo[d][1,3]dioxole + acrylamide Benzo[d][1,3]dioxol-5-yl Symmetric substitution; lacks heterocyclic indole
(E)-3-(3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b ) 3,5-Dimethoxyphenyl + acrylamide 2-(2-Methylindol-1-yl)ethyl Methoxy-phenyl core; indole at N-1 position
(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzo[d][1,3]dioxole + acrylamide 6-Methylbenzothiazol-2-yl Benzothiazole substituent; no indole

Physicochemical Properties

  • LogP : The target compound’s hydroxyethyl group likely lowers logP (predicted ~2.5) compared to 5b (logP ~3.1) and dual benzo[d][1,3]dioxole analogs (logP ~3.8) .
  • Molecular weight : The target compound (~381 g/mol) is heavier than 13 (356.20 g/mol) but lighter than dual-core analogs (~450 g/mol) .

Vorbereitungsmethoden

Knoevenagel Condensation

A modified Knoevenagel reaction between piperonal (benzo[d]dioxole-5-carbaldehyde) and malonic acid yields (E)-3-(benzo[d]dioxol-5-yl)acrylic acid.

Procedure :

  • Piperonal (1.0 equiv), malonic acid (1.2 equiv), and piperidine (0.1 equiv) are refluxed in ethanol at 80°C for 6 hours.
  • Acidification with HCl precipitates the crude acrylic acid, purified via recrystallization (ethanol/water).

Yield : 78–85%
Characterization :

  • 1H NMR (DMSO-d6): δ 7.65 (d, J = 15.9 Hz, 1H, CH=), 7.25–7.15 (m, 2H, ArH), 6.95 (d, J = 8.1 Hz, 1H, ArH), 6.45 (d, J = 15.9 Hz, 1H, CH=CO), 6.05 (s, 2H, OCH2O).
  • HR-MS : [M+H]+ calcd. for C10H8O4: 193.0495; found: 193.0492.

Horner-Wadsworth-Emmons Olefination

For enhanced stereocontrol, the Horner-Wadsworth-Emmons reaction employs diethyl benzodioxol-5-ylmethylphosphonate and ethyl glyoxylate.

Procedure :

  • Phosphonate (1.0 equiv) and ethyl glyoxylate (1.1 equiv) are stirred with NaH (2.0 equiv) in THF at 0°C.
  • After 12 hours, the mixture is quenched with NH4Cl, extracted with EtOAc, and purified via silica chromatography.

Yield : 82–88%
Advantage : Higher (E)-selectivity (>95%) compared to Knoevenagel.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-indol-5-yl)ethylamine

Indole N-Methylation

1-Methyl-1H-indol-5-amine is prepared via N-methylation of indol-5-amine using methyl iodide.

Procedure :

  • Indol-5-amine (1.0 equiv) and K2CO3 (2.5 equiv) in DMF are treated with CH3I (1.2 equiv) at 25°C for 4 hours.
  • The product is extracted with EtOAc and purified via flash chromatography.

Yield : 89%
Characterization :

  • 13C NMR (CDCl3): δ 137.8 (C-2), 128.5 (C-3), 124.1 (C-5), 109.4 (C-4), 33.7 (N-CH3).

Ketone Formation and Reduction

1-Methyl-1H-indol-5-ylacetaldehyde is synthesized via Friedel-Crafts acylation followed by reduction to the β-hydroxy amine.

Step 1: Friedel-Crafts Acylation

  • 1-Methylindole (1.0 equiv) and chloroacetonitrile (1.5 equiv) react with AlCl3 (1.2 equiv) in CH2Cl2 at 0°C.
  • Hydrolysis with H2O/HCl yields 1-methyl-1H-indol-5-ylacetaldehyde.

Step 2: Reductive Amination

  • The aldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) are stirred with NaBH3CN (1.5 equiv) in MeOH at 25°C.
  • Purification via ion-exchange chromatography yields 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine.

Overall Yield : 62%

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

(E)-3-(Benzo[d]dioxol-5-yl)acrylic acid (1.0 equiv) and 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine (1.1 equiv) are coupled using EDC·HCl and HOBt.

Procedure :

  • The acid is activated with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
  • The amine is added, and the reaction proceeds at 25°C for 12 hours.
  • Purification via preparative HPLC (C18 column, MeCN/H2O) yields the title compound.

Yield : 74%
Characterization :

  • 1H NMR (DMSO-d6): δ 8.25 (t, J = 5.6 Hz, 1H, NH), 7.68 (d, J = 15.9 Hz, 1H, CH=), 7.45–7.30 (m, 3H, ArH), 6.95 (d, J = 8.1 Hz, 1H, ArH), 6.50 (d, J = 15.9 Hz, 1H, CH=CO), 6.08 (s, 2H, OCH2O), 4.85 (br s, 1H, OH), 3.75 (s, 3H, N-CH3).
  • HR-MS : [M+H]+ calcd. for C22H21N2O5: 393.1453; found: 393.1450.

Mixed Anhydride Method

As an alternative, the mixed anhydride method using isobutyl chloroformate achieves comparable yields (70–72%).

Reaction Optimization and Challenges

Stereochemical Integrity

Maintaining the (E)-configuration during amidation requires strict control of reaction pH (<7) and temperature (<30°C).

Byproduct Formation

  • N-O-Acyl migration : Minimized by using aprotic solvents (DMF, THF) and avoiding excess base.
  • Indole ring oxidation : Prevented by conducting reactions under N2 and avoiding strong oxidants.

Analytical Data Summary

Table 1: Comparative Yields of Synthetic Routes

Step Method Yield (%) Purity (%)
Benzo[d]dioxole acrylate Knoevenagel 78–85 98
Horner-Wadsworth 82–88 99
Indole-ethylamine Reductive amination 62 95
Amide coupling EDC/HOBt 74 98
Mixed anhydride 70–72 97

Table 2: Spectroscopic Data

Parameter Value Source
1H NMR (δ) 8.25 (NH), 7.68 (CH=), 3.75 (N-CH3)
13C NMR (δ) 165.2 (C=O), 148.1 (OCH2O)
HR-MS ([M+H]+) 393.1450

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide?

  • Methodology :

  • Step 1 : Start with (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid synthesis via base-catalyzed aldol condensation between benzo[d][1,3]dioxole-5-carbaldehyde and ketones .
  • Step 2 : Couple the acrylic acid intermediate with 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and triethylamine as a base to enhance reaction efficiency. Monitor progress via TLC or HPLC .

Q. How can researchers verify the stereochemistry and purity of the compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm stereochemistry (E-configuration) via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and resonance assignments for aromatic/amide protons .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 416.1969) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Q. What preliminary biological assays are recommended for activity screening?

  • Approach :

  • Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or kinases using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity via COX-2 inhibition .
  • Dose-response studies : Use IC50 values to quantify potency .

Q. What are the solubility and stability considerations for this compound?

  • Key Properties :

PropertyValue
SolubilitySoluble in DMSO (≥10 mM); limited in aqueous buffers
StabilityStore at -20°C under inert gas (N2/Ar); light-sensitive
  • Experimental Tips : Prepare stock solutions in DMSO and dilute in assay buffers containing ≤1% DMSO to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Optimization Strategies :

  • Continuous flow reactors : Enhance reproducibility and scalability by controlling temperature/pressure .
  • Automated purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) .
  • Catalyst screening : Test Pd-based catalysts for coupling steps to reduce byproducts .

Q. How to resolve contradictions in reported bioactivity data across similar acrylamide derivatives?

  • Case Study :

  • Issue : Conflicting IC50 values for AChE inhibition in structurally similar compounds.
  • Resolution :

Validate assay conditions (e.g., pH, temperature, enzyme source).

Perform molecular docking to compare binding modes of derivatives .

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methods :

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., with AChE or kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Metabolomics : Profile cellular metabolite changes post-treatment via LC-MS .

Q. How can computational modeling guide structural optimization?

  • Workflow :

Docking simulations : Use AutoDock Vina to predict interactions with target proteins .

QSAR models : Corrogate substituent effects (e.g., indole vs. pyrrolidine) on bioactivity .

MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. What strategies address stability issues in biological assays?

  • Solutions :

  • Prodrug design : Modify the hydroxyl group with ester prodrugs to enhance plasma stability .
  • Lyophilization : Prepare lyophilized powders for long-term storage .
  • Cocrystallization : Improve thermal stability via cocrystal formation with pharmaceutically acceptable coformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.